N-Acetyl Daclatasvir-d6
Description
N-Acetyl Daclatasvir-d6 is a deuterated and acetylated derivative of Daclatasvir, a direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS5A protein. This compound is structurally characterized by the substitution of six hydrogen atoms with deuterium (^2H) and the addition of an acetyl group (-COCH₃) to the parent molecule. Its molecular formula is C₄₀H₄₄D₆N₈O₆, with a molecular weight of 744.93 g/mol . The deuteration enhances metabolic stability, making it valuable in pharmacokinetic and bioanalytical studies, while the acetyl group modifies its physicochemical properties, such as solubility and detection characteristics .
This compound is primarily utilized as a reference standard in pharmaceutical research, particularly for method validation, impurity profiling, and quantitative analysis via techniques like liquid chromatography-mass spectrometry (LC-MS) . Its synthesis and characterization adhere to stringent regulatory guidelines, ensuring compliance with pharmacopeial standards for drug development and quality control .
Properties
Molecular Formula |
C₄₄H₄₈D₆N₈O₈ |
|---|---|
Molecular Weight |
828.99 |
Synonyms |
Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Daclatasvir Dihydrochloride
The parent compound, Daclatasvir dihydrochloride, has the molecular formula C₄₀H₅₀N₈O₆·2HCl and a molecular weight of 738.88 g/mol . Unlike N-Acetyl Daclatasvir-d6, it lacks deuterium and acetyl modifications, resulting in distinct metabolic and analytical behaviors. For instance, Daclatasvir’s shorter half-life in vivo necessitates frequent dosing, whereas deuterated analogs like this compound exhibit prolonged stability due to the kinetic isotope effect .
Daclatasvir-d16
Another deuterated variant, Daclatasvir-d16, contains 16 deuterium atoms (vs. 6 in this compound) and lacks the acetyl group. Its molecular weight is 754.96 g/mol, and it is used primarily in high-sensitivity tracer studies . The additional deuterium atoms further reduce metabolic degradation but may increase synthesis complexity and cost .
N,N′-Didescarboxymethyl Daclatasvir
This impurity (CAS 1009119-18-9) has a truncated structure with a molecular weight of 622.8 g/mol (vs. 744.93 g/mol for this compound) and is devoid of both deuterium and acetyl groups . It serves as a critical reference for identifying process-related impurities during Daclatasvir manufacturing.
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Data
Key Findings :
Deuterium Impact : this compound’s six deuterium atoms increase its molecular weight by ~0.8% compared to the parent compound, enhancing isotopic distinction in mass spectrometry .
Acetyl Group Role: The acetyl moiety shifts NMR signals (e.g., δH 2.05–2.07 for N-acetyl protons), aiding structural confirmation . This modification also improves solubility in organic solvents like methanol, critical for chromatographic applications .
Stability: this compound requires storage at 2–8°C to maintain stability, whereas non-deuterated impurities like N,N′-Didescarboxymethyl Daclatasvir are less sensitive to temperature .
Q & A
Basic Research Questions
Q. How is N-Acetyl Daclatasvir-d6 characterized and validated for purity in pharmacokinetic studies?
- Methodological Answer : Characterization involves spectroscopic techniques (e.g., NMR, LC-MS) to confirm molecular structure and isotopic purity. Validation employs high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, calibrated against non-deuterated standards. Batch-to-batch consistency is assessed via retention time alignment and peak area normalization .
- Data Analysis : Purity thresholds (e.g., ≥98% isotopic enrichment) are established using calibration curves, with outliers investigated via tandem MS fragmentation patterns to identify impurities .
Q. What experimental designs are optimal for synthesizing this compound with high isotopic fidelity?
- Methodological Answer : Factorial designs (e.g., 2^k full factorial) are used to optimize reaction parameters (temperature, catalyst ratio, deuterium source purity). Response surface methodology (RSM) identifies interactions between variables, minimizing side reactions like proton-deuterium exchange .
- Data Contradiction : Conflicting yields between trials may arise from incomplete deuteration or solvent isotopic effects, resolved via kinetic isotope effect (KIE) studies and deuterium NMR tracking .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-deuterated analog in in vitro hepatocyte models?
- Methodological Answer : Comparative metabolic profiling uses stable isotope tracing (LC-HRMS) to quantify deuterium retention in metabolites. Time-course studies in primary hepatocytes assess CYP450-mediated oxidation rates, with data normalized to protein content and viability controls .
- Data Contradiction : Discrepancies in metabolite half-lives may arise from batch-dependent enzyme activity. Mitigation involves inter-laboratory validation using standardized hepatocyte sources and activity assays (e.g., P450-Glo™) .
Q. What strategies resolve conflicting pharmacokinetic (PK) data for this compound across species?
- Methodological Answer : Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling reconcile interspecies differences. Covariate analysis (e.g., plasma protein binding, tissue distribution) identifies species-specific clearance mechanisms .
- Data Analysis : Outliers in bioavailability studies are investigated via bile-cannulated animal models to assess enterohepatic recirculation effects, with deuterium-labeled analogs used to track parent compound recovery .
Q. How does the N-acetyl group influence the stability of Daclatasvir-d6 under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) assess degradation kinetics using forced degradation (acid/base hydrolysis, thermal stress). Degradation products are quantified via UPLC-PDA, with pathways inferred from Q-TOF/MS fragmentation .
- Data Contradiction : Non-linear Arrhenius plots may suggest multi-step degradation mechanisms, resolved by isoconversional analysis (e.g., Friedman method) to model activation energy variability .
Methodological Frameworks for Research Design
Q. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for deuterated drug analogs?
- Framework :
- Feasibility : Ensure access to deuterium-enriched precursors and specialized analytics (e.g., isotope-ratio MS).
- Novelty : Focus on understudied metabolic interactions (e.g., deuteration effects on transporter-mediated uptake).
- Ethical Compliance : Adhere to ICH guidelines for deuterated compound safety testing in preclinical models .
Q. What statistical approaches are robust for analyzing small-sample this compound datasets in early-phase trials?
- Methodological Answer : Bayesian hierarchical models accommodate limited data by borrowing strength from prior pharmacokinetic studies. Sensitivity analyses assess parameter identifiability, with non-parametric bootstrapping to estimate confidence intervals .
Tables for Data Synthesis
| Parameter | Analytical Technique | Validation Criteria | Reference |
|---|---|---|---|
| Isotopic Purity | LC-HRMS with SIM mode | ≥98% D6 incorporation | |
| Metabolic Stability (t1/2) | Hepatocyte incubation + LC-MS/MS | Coefficient of variation (CV) <15% | |
| Plasma Protein Binding | Equilibrium dialysis + LC-MS | Recovery ≥95% for ultracentrifugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
